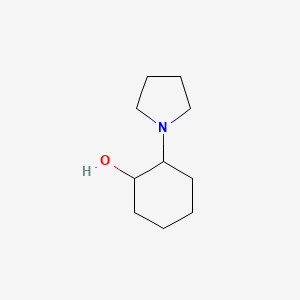
Cyclohexanol, 2-(1-pyrrolidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanol, 2-(1-pyrrolidinyl)- is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.268. The purity is usually 95%.
BenchChem offers high-quality Cyclohexanol, 2-(1-pyrrolidinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanol, 2-(1-pyrrolidinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemistry
Cyclohexanol, 2-(1-pyrrolidinyl)- serves as a building block in organic synthesis. It is utilized as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds. Its ability to participate in various chemical reactions, such as oxidation and reduction, makes it valuable for synthesizing complex organic molecules.
Biology
The compound exhibits notable biological activities , which have been the subject of extensive research:
- Neuroactive Properties : Preliminary studies suggest that cyclohexanol, 2-(1-pyrrolidinyl)- may interact with serotonin receptors (specifically the 5-HT1A receptor), indicating potential applications in neuropharmacology.
- Antimicrobial and Antifungal Activity : In vitro assays have demonstrated that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against specific strains. The effective concentrations for inhibition were established through dose-response studies .
Medicine
Research is ongoing to explore its potential as a pharmaceutical intermediate . The compound's unique structure allows it to be investigated for various therapeutic applications, including its role in drug development aimed at treating neurological disorders and infections due to its biological activity .
Neurotransmitter Modulation
Studies have indicated that cyclohexanol, 2-(1-pyrrolidinyl)- may modulate neurotransmitter systems, which could lead to new treatments for mood disorders or anxiety-related conditions.
Antimicrobial Efficacy
Research has shown that cyclohexanol, 2-(1-pyrrolidinyl)- is effective against multiple bacterial strains. For instance:
- A study reported its efficacy against Staphylococcus aureus and Escherichia coli at specific concentrations, highlighting its potential use in developing new antimicrobial agents .
Synthetic Applications
The compound has been utilized in the synthesis of other biologically active molecules, demonstrating its versatility in medicinal chemistry. For example:
属性
IUPAC Name |
2-pyrrolidin-1-ylcyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIDLIAAUJBCSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













